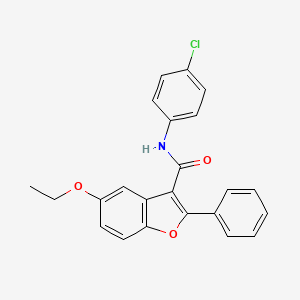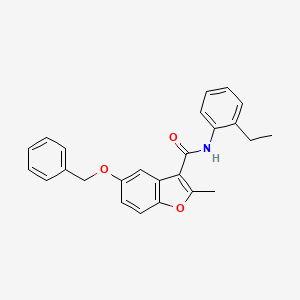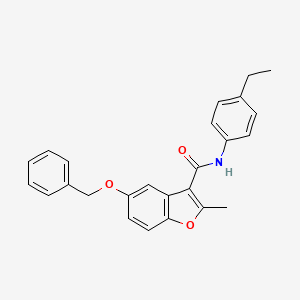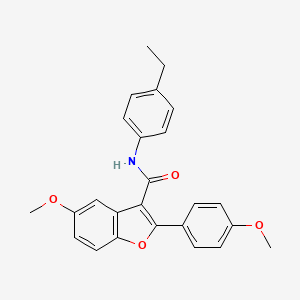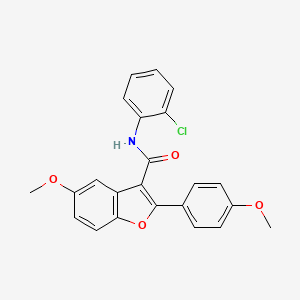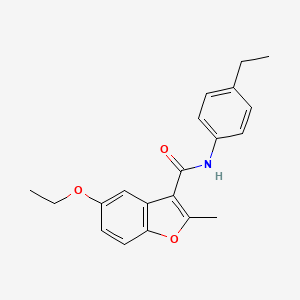
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, abbreviated as 5-E-N-EPC, is a chemical compound used in the synthesis of various drugs and compounds. It is a heterocyclic compound, containing both an ethoxy and a carboxamide group. In recent years, 5-E-N-EPC has become increasingly important in scientific research due to its wide range of applications and its ability to interact with various biochemical and physiological processes.
作用機序
The mechanism of action of 5-E-N-EPC is not fully understood. However, it is believed that the compound interacts with various biochemical and physiological processes. For example, it is believed that 5-E-N-EPC binds to the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. In addition, it is believed that 5-E-N-EPC binds to various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E-N-EPC have been studied in various animal models. In general, the compound has been found to have anti-inflammatory, anticonvulsant, and antihistamine effects. In addition, 5-E-N-EPC has been found to modulate the activity of various receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
5-E-N-EPC has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and can be prepared in large quantities. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and is not very stable in the presence of light or heat. Therefore, it is important to take precautions to ensure that the compound is stored and handled properly.
将来の方向性
There are several potential future directions for research on 5-E-N-EPC. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be conducted on the compound’s ability to modulate the activity of various receptors. In addition, further research could be conducted on the compound’s ability to interact with various enzymes, such as cyclooxygenase-2 (COX-2). Finally, further research could be conducted to investigate the potential therapeutic applications of the compound, such as its use in the treatment of various diseases and conditions.
合成法
5-E-N-EPC can be synthesized through a variety of methods, including the Mitsunobu reaction and the Ullmann reaction. The Mitsunobu reaction involves the use of a phosphine oxide and an alkoxide to produce the desired product. The Ullmann reaction, on the other hand, involves the use of an aryl halide and a copper salt to produce the desired product. Both of these methods have been used to synthesize 5-E-N-EPC and have been found to be effective.
科学的研究の応用
5-E-N-EPC has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and compounds, including anticonvulsants, antihistamines, and anti-inflammatory agents. It has also been used in the synthesis of various biochemical and physiological processes, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, 5-E-N-EPC has been used in the synthesis of various compounds that are involved in the regulation of cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
5-ethoxy-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-4-14-6-8-15(9-7-14)21-20(22)19-13(3)24-18-11-10-16(23-5-2)12-17(18)19/h6-12H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVOGSIMCXBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544915.png)
![N-(3,4-dichlorophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544923.png)
![N-(4-bromophenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B6544928.png)
![3-[(4-bromophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6544942.png)


